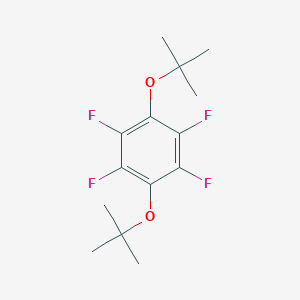

1,4-Bis(tert-butoxy)tetrafluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-bis[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F4O2/c1-13(2,3)19-11-7(15)9(17)12(10(18)8(11)16)20-14(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMWFMRRLDGGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C(=C(C(=C1F)F)OC(C)(C)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371079 | |

| Record name | 1,4-Di-tert-butoxy-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121088-09-3 | |

| Record name | 1,4-Di-tert-butoxy-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Bis(tert-butoxy)tetrafluorobenzene from Tetrafluorohydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-Bis(tert-butoxy)tetrafluorobenzene from tetrafluorohydroquinone. The document details the chemical reaction, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Its synthesis from tetrafluorohydroquinone involves the dialkylation of the hydroxyl groups with tert-butyl groups. This guide focuses on a key synthetic route utilizing isobutylene in the presence of an acid catalyst.

Synthesis Pathway

The core reaction involves the acid-catalyzed addition of isobutylene to tetrafluorohydroquinone. The acidic environment protonates the isobutylene, forming a tert-butyl cation. This electrophile is then attacked by the nucleophilic oxygen of the hydroxyl groups on the tetrafluorohydroquinone ring. The process occurs twice to yield the desired this compound.

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on the synthesis method described in the patent literature for the preparation of this compound.

Materials:

-

Tetrafluorohydroquinone (C₆H₂F₄O₂)

-

Isobutylene (C₄H₈)

-

Polar organic solvent (e.g., Dichloromethane)

-

Acid catalyst (e.g., Sulfuric acid)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a pressure-resistant reactor, dissolve tetrafluorohydroquinone in a suitable polar organic solvent, such as dichloromethane.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, for instance, concentrated sulfuric acid, to the solution.

-

Isobutylene Introduction: Introduce a molar excess of isobutylene gas into the reactor.

-

Reaction Conditions: Seal the reactor and heat the mixture. The reaction is typically carried out at elevated temperatures (e.g., 70°C) for several hours to ensure complete dialkylation.

-

Work-up: After the reaction is complete, cool the reactor to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the organic layer containing the product. Wash the organic phase with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₈F₄O₂ |

| Molecular Weight | 294.29 g/mol |

| Starting Material | Tetrafluorohydroquinone (C₆H₂F₄O₂) |

| Reagent | Isobutylene (C₄H₈) |

| Catalyst | Strong Acid (e.g., H₂SO₄) |

| Solvent | Polar Organic Solvent (e.g., CH₂Cl₂) |

| Reaction Temperature | Typically elevated (e.g., 70°C) |

| Yield | Dependent on specific reaction conditions |

| Melting Point | 55-56°C[1] |

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques.

| Spectroscopy | Observed Signals |

| ¹H NMR | A single peak in the aliphatic region corresponding to the eighteen equivalent protons of the two tert-butyl groups. |

| ¹³C NMR | Signals corresponding to the quaternary carbons and the methyl carbons of the tert-butyl groups, as well as signals for the aromatic carbons, which will show coupling to the fluorine atoms. |

| ¹⁹F NMR | A single resonance is expected for the four equivalent fluorine atoms on the aromatic ring. |

| Mass Spec | The molecular ion peak (M+) corresponding to the molecular weight of the compound. |

Conclusion

The synthesis of this compound from tetrafluorohydroquinone via acid-catalyzed alkylation with isobutylene presents a viable route to this valuable fluorinated compound. This guide provides the fundamental knowledge, including a detailed experimental protocol and key data points, to assist researchers in its preparation and application in further scientific endeavors. Careful optimization of reaction conditions is recommended to achieve high yields and purity.

References

An In-depth Technical Guide to 1,4-Bis(tert-butoxy)tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 121088-09-3

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(tert-butoxy)tetrafluorobenzene, a fluorinated aromatic ether of interest in synthetic chemistry. Due to its structural features, combining a tetrafluorinated benzene core with bulky tert-butoxy groups, this compound presents unique electronic and steric properties. This guide covers its known chemical and physical characteristics, proposes a logical synthetic pathway, and explores its potential applications, particularly as an intermediate in the development of novel therapeutic agents. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the available information and provides context based on the well-established roles of similar fluorinated molecules in medicinal chemistry.

Chemical and Physical Properties

Detailed experimental data for the physical properties of this compound are not extensively reported. The following table summarizes the available and calculated information for this compound.

| Property | Value | Source |

| CAS Number | 121088-09-3 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₈F₄O₂ | [1][2] |

| Molecular Weight | 294.29 g/mol | [1][2] |

| Appearance | Not specified | |

| Melting Point | Data not available | [3][5] |

| Boiling Point | Data not available | [3][5] |

| Density | Data not available | [3][5] |

| Solubility | Expected to be soluble in common organic solvents. |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely involve the reaction of hexafluorobenzene with two equivalents of sodium or potassium tert-butoxide. The tert-butoxide anion acts as a nucleophile, displacing two of the fluorine atoms from the aromatic ring, typically at the para positions due to electronic and steric factors.

Reaction: Hexafluorobenzene + 2 tert-Butoxide → this compound + 2 Fluoride

A generalized experimental protocol for a similar nucleophilic aromatic substitution is described below. This should be considered a representative method that would require optimization for the specific synthesis of this compound.

General Experimental Protocol for Nucleophilic Aromatic Substitution on Polyfluorinated Benzenes

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Reagent Preparation: In a separate flask, sodium or potassium metal is carefully dissolved in an excess of dry tert-butanol under a nitrogen atmosphere to prepare the corresponding tert-butoxide solution. Alternatively, commercially available potassium tert-butoxide can be dissolved in a suitable dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Reaction Execution: Hexafluorobenzene is dissolved in the chosen dry aprotic solvent in the reaction flask and cooled in an ice bath. The prepared tert-butoxide solution (2.0-2.2 equivalents) is then added dropwise to the stirred solution of hexafluorobenzene.

-

Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the slow addition of water.

-

Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not documented, its structural motifs suggest several potential areas of utility for researchers and medicinal chemists. The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties.[6][7]

-

Metabolic Stability: The fluorine atoms on the benzene ring can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug molecule.[6][8]

-

Lipophilicity and Permeability: The introduction of fluorine can modulate the lipophilicity of a molecule, which in turn affects its solubility, permeability across biological membranes, and overall pharmacokinetic profile.[7][8]

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.[6]

-

Conformational Control: The steric bulk of the tert-butoxy groups and the electronic nature of the fluorinated ring can influence the conformational preferences of a molecule, which can be crucial for its biological activity.[7]

This compound can serve as a valuable building block for the synthesis of more complex molecules where the tetrafluorophenylene diether core is desired to impart these favorable properties. The tert-butoxy groups can potentially be deprotected to yield the corresponding diol, which can then be further functionalized.

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis of this compound and the logical relationship of its structural features to potential applications in drug discovery.

Caption: Proposed synthesis of this compound.

References

- 1. 121088-09-3 | this compound | Tetrahedron [thsci.com]

- 2. 121088-09-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 121088-09-3 [amp.chemicalbook.com]

- 4. equationchemical.com [equationchemical.com]

- 5. This compound | 121088-09-3 [chemicalbook.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

spectroscopic data for 1,4-Bis(tert-butoxy)tetrafluorobenzene (1H NMR, 13C NMR, 19F NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) spectroscopic data for 1,4-Bis(tert-butoxy)tetrafluorobenzene. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹H, ¹³C, and ¹⁹F NMR data based on established principles of NMR spectroscopy and data from analogous compounds. It also outlines a general experimental protocol for the acquisition of such data and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 - 1.6 | Singlet | 18H | tert-butyl (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~30 | tert-butyl (-C(C H₃)₃) |

| ~85 | tert-butyl (-C (CH₃)₃) |

| ~140 (multiplet) | Aromatic C-F |

| ~145 (multiplet) | Aromatic C-O |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -150 to -160 | Multiplet | Aromatic C-F |

Experimental Protocols

The following provides a general methodology for acquiring high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to achieve a homogeneous solution.

2. NMR Spectrometer Setup:

-

The following parameters are suggested for a standard 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: ~250 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse (zg)

-

Number of Scans: 64-128

-

Spectral Width: ~200 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

-

3. Data Processing:

-

Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F) to the Free Induction Decay (FID).

-

Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (¹H: 7.26 ppm; ¹³C: 77.16 ppm) is typically used as an internal reference. For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) is often used.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of a synthesized compound like this compound using various spectroscopic and analytical techniques.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

In-Depth Technical Guide to the Physical and Chemical Properties of 1,4-Dialkoxytetrafluorobenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-dialkoxytetrafluorobenzenes. This class of compounds, characterized by a tetrafluorinated benzene ring symmetrically substituted with two alkoxy groups, is of growing interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. This document summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and visualizes important chemical relationships.

Physical and Chemical Properties

1,4-Dialkoxytetrafluorobenzenes are typically white crystalline solids at room temperature, with their melting and boiling points increasing with the length of the alkyl chain. The high electronegativity of the fluorine atoms significantly influences the electron distribution in the aromatic ring, impacting the compounds' reactivity and spectroscopic characteristics.

Table 1: Physical Properties of 1,4-Dialkoxytetrafluorobenzenes

| Compound Name | Alkoxy Group | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1,4-Dimethoxytetrafluorobenzene | -OCH₃ | 362-56-1 | C₈H₆F₄O₂ | 210.13 | 51.1 - 52.5 | 177.8 @ 760 mmHg | 1.362 |

| 1,4-Diethoxytetrafluorobenzene | -OCH₂CH₃ | 16251-00-6 | C₁₀H₁₀F₄O₂ | 238.18 | Not Available | Not Available | Not Available |

Data for 1,4-diethoxytetrafluorobenzene is limited in publicly available literature.

Synthesis and Reactivity

The primary synthetic routes to 1,4-dialkoxytetrafluorobenzenes involve nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atoms activates the benzene ring towards attack by nucleophiles.

Two common methods are:

-

Reaction of Hexafluorobenzene with Sodium Alkoxides: This is a direct approach where hexafluorobenzene is treated with two equivalents of a sodium alkoxide. The reaction typically proceeds with para-selectivity for the second substitution due to the electronic effects of the first alkoxy group.[1]

-

Williamson Ether Synthesis from Tetrafluorohydroquinone: This method involves the reaction of 2,3,5,6-tetrafluorohydroquinone with an alkyl halide in the presence of a base. This is a versatile method that allows for the introduction of a wide variety of alkyl groups.

The chemical reactivity of 1,4-dialkoxytetrafluorobenzenes is dominated by the electron-deficient nature of the aromatic ring. They are generally resistant to electrophilic aromatic substitution but are susceptible to further nucleophilic attack under harsh conditions.

Synthesis Workflow: Williamson Ether Synthesis

Caption: General workflow for the synthesis of 1,4-dialkoxytetrafluorobenzenes via Williamson ether synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dimethoxytetrafluorobenzene from Hexafluorobenzene

Materials:

-

Hexafluorobenzene

-

Sodium methoxide

-

Anhydrous Methanol

-

Dry reaction vessel with a reflux condenser and nitrogen inlet

-

Magnetic stirrer

Procedure:

-

A solution of sodium methoxide in anhydrous methanol is prepared in a dry reaction vessel under a nitrogen atmosphere.

-

Hexafluorobenzene is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained for several hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography to yield pure 1,4-dimethoxytetrafluorobenzene.

Protocol 2: General Williamson Ether Synthesis of 1,4-Dialkoxytetrafluorobenzenes

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[2]

Materials:

-

2,3,5,6-Tetrafluorohydroquinone

-

Alkyl halide (e.g., iodomethane, iodoethane)

-

Anhydrous potassium carbonate

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3,5,6-tetrafluorohydroquinone and anhydrous DMF or acetone.

-

Add finely ground anhydrous potassium carbonate to the stirred solution.

-

The appropriate alkyl halide (2.2 equivalents) is added dropwise to the suspension.

-

The reaction mixture is heated to a temperature appropriate for the solvent (e.g., reflux for acetone) and stirred for 12-24 hours. Reaction progress can be monitored by TLC.

-

After cooling to room temperature, the reaction mixture is poured into ice water and extracted with an organic solvent such as diethyl ether.

-

The combined organic extracts are washed with water and brine, then dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

The solvent is removed in vacuo, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 1,4-dialkoxytetrafluorobenzene.

Spectroscopic Data

The spectroscopic properties of 1,4-dialkoxytetrafluorobenzenes are key to their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra are relatively simple, showing characteristic signals for the alkoxy groups. The chemical shifts and coupling patterns are indicative of the specific alkyl chain.

-

¹³C NMR: The carbon NMR spectra show signals for the aromatic carbons, which are influenced by the strong electron-withdrawing effect of the fluorine atoms, and the carbons of the alkoxy groups.

-

¹⁹F NMR: The fluorine NMR spectra typically show a single resonance for the four equivalent fluorine atoms on the benzene ring, confirming the 1,4-substitution pattern.[3] The chemical shift is a sensitive probe of the electronic environment of the aromatic ring.[3]

Logical Relationship of Spectroscopic Analysis

Caption: The logical relationship between different spectroscopic techniques for the structural elucidation of 1,4-dialkoxytetrafluorobenzenes.

Applications in Drug Development and Research

The unique properties of 1,4-dialkoxytetrafluorobenzenes make them attractive scaffolds in drug discovery and materials science. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The rigid, electron-deficient aromatic core can serve as a key building block for liquid crystals, polymers, and other advanced materials. Further research into the synthesis of a broader range of derivatives and a deeper understanding of their structure-activity relationships will undoubtedly unlock new applications for this fascinating class of compounds.

References

An In-depth Technical Guide on the Solubility of 1,4-Bis(tert-butoxy)tetrafluorobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Solubility of Fluorinated Aromatic Ethers

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are likely to be soluble in one another.[1] 1,4-Bis(tert-butoxy)tetrafluorobenzene possesses a unique combination of a polarizable aromatic system, electron-withdrawing fluorine atoms, and bulky, nonpolar tert-butoxy groups.

The presence of the tetrafluorobenzene core introduces significant fluorophilicity. Partially fluorinated ethers can exhibit a balance between fluorophilicity and polarity, which can enhance their compatibility with both polar and non-polar systems.[2] The tert-butoxy groups, being large and aliphatic, contribute to the nonpolar character of the molecule. Therefore, the solubility of this compound will be a function of the interplay between these structural features and the properties of the solvent.

Predicted Qualitative Solubility of this compound

Based on its structure, a qualitative solubility profile in various common organic solvents can be predicted. This prediction is based on the general solubility trends of fluorinated and aromatic compounds.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | The aromatic core of the solute will have favorable π-π stacking interactions with aromatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have moderate polarity and can effectively solvate both the fluorinated and hydrocarbon portions of the molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors and have some polarity, making them good solvents for a range of organic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | These polar aprotic solvents should be capable of dissolving the compound due to dipole-dipole interactions. |

| Esters | Ethyl acetate | Moderate | Similar to ketones, esters are polar aprotic solvents that should offer reasonable solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The bulky nonpolar tert-butoxy groups may limit solubility in highly polar, protic solvents like methanol and ethanol. Solubility is expected to increase with the alkyl chain length of the alcohol. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Moderate | While the tert-butoxy groups are aliphatic, the highly fluorinated aromatic ring may reduce solubility in purely aliphatic nonpolar solvents. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to engage in various intermolecular interactions. |

| Water | Insoluble | As an organic compound with significant nonpolar character and lack of strong hydrogen bonding donor groups, it is expected to be insoluble in water. |

Experimental Protocols for Solubility Determination

Since specific quantitative data is unavailable, researchers will need to determine the solubility of this compound experimentally. The following are detailed methodologies for both qualitative and quantitative assessment.

Qualitative Solubility Determination

This method provides a quick assessment of solubility in various solvents and is useful for initial screening.[3][4]

Materials:

-

This compound

-

A selection of organic solvents (see Table 1)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[4]

-

Add the selected solvent dropwise (approximately 0.75 mL in total) to the test tube.[4]

-

After each addition of a few drops, vigorously shake or vortex the test tube for at least 30 seconds.[5]

-

Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at that approximate concentration.

-

If the solid does not dissolve after the addition of the full amount of solvent, it can be classified as sparingly soluble or insoluble.

-

To further differentiate, the mixture can be gently heated to observe if solubility increases with temperature. If the compound dissolves upon heating and precipitates upon cooling, this information is useful for recrystallization.

Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume or weight of the chosen solvent in several sealed vials.

-

Place the vials in a constant temperature bath and agitate them for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This prevents precipitation of the solute during transfer.

-

Determine the weight of the collected filtrate.

-

Dilute the filtrate to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).

-

Calculate the original concentration in the saturated solution to determine the solubility (e.g., in g/L, mg/mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a strong qualitative understanding of its solubility can be derived from its chemical structure. It is predicted to be highly soluble in aromatic and chlorinated solvents, with moderate to good solubility in ethers, ketones, and polar aprotic solvents. Its solubility is likely to be lower in alcohols and nonpolar aliphatic solvents, and it is expected to be insoluble in water. For researchers requiring precise solubility data, the experimental protocols provided in this guide offer a robust framework for both qualitative screening and accurate quantitative determination. This information is essential for the effective use of this compound in research and development.

References

Safety and Handling of 1,4-Bis(tert-butoxy)tetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the recommended safety and handling precautions for 1,4-Bis(tert-butoxy)tetrafluorobenzene (CAS No. 121088-09-3). As a specific Safety Data Sheet (SDS) with comprehensive quantitative hazard data is not publicly available for this compound, the information presented herein is based on the safety profiles of structurally similar fluorinated aromatic compounds and general best practices for handling laboratory chemicals. All procedures should be conducted with a thorough understanding of the potential hazards and in strict accordance with institutional and regulatory safety protocols.

Introduction

This compound is a fluorinated aromatic ether. The introduction of fluorine atoms and tert-butoxy groups onto the benzene ring significantly influences the compound's chemical and physical properties. While specific reactivity and toxicity data are limited, the presence of the tetrafluorobenzene core suggests that this compound may exhibit persistence in the environment and potential for bioaccumulation. The tert-butoxy groups may influence its metabolic profile and reactivity. Therefore, cautious handling is paramount to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

Based on the analysis of related fluorinated aromatic compounds, this compound is anticipated to present the following hazards. These classifications are presumptive and should be confirmed with empirical data when available.

Table 1: Presumed GHS Hazard Classification

| Hazard Class | Hazard Category | Presumed Hazard Statement(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Hazard Pictograms:

The following pictograms are likely to be associated with this compound based on the presumed classifications:

GHS Exclamation Mark Pictogram.

Presumed Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of 1,4-Di-tert-butoxybenzene (CAS No. 15360-01-7)

| Property | Value |

| Molecular Formula | C14H22O2 |

| Molecular Weight | 222.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 104-106 °C |

| Boiling Point | 275.6 °C at 760 mmHg |

| Flash Point | 109.9 °C |

| Density | 0.96 g/cm³ |

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3] A risk assessment should be conducted before any new procedure.

References

The Mechanism of Nucleophilic Aromatic Substitution on Hexafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorobenzene (C₆F₆) is a unique aromatic compound where all hydrogen atoms are substituted by fluorine. This perfluorination dramatically alters the electronic properties of the benzene ring, rendering it highly susceptible to nucleophilic attack. Unlike benzene, which readily undergoes electrophilic substitution, hexafluorobenzene is the archetypal substrate for nucleophilic aromatic substitution (SₙAr). This technical guide provides an in-depth exploration of the mechanism of SₙAr on hexafluorobenzene, presenting key quantitative data, detailed experimental protocols, and visualizations of the reaction pathways. This information is of critical importance for researchers in organic synthesis, medicinal chemistry, and materials science who utilize fluorinated aromatic compounds in the design and synthesis of novel molecules.

The Core Mechanism: A Tale of Two Pathways

The nucleophilic aromatic substitution on hexafluorobenzene is characterized by the displacement of a fluoride ion by a nucleophile. The reaction is facilitated by the strong inductive electron-withdrawing effect of the fluorine atoms, which creates a significant partial positive charge on the carbon atoms of the aromatic ring, making them electrophilic. Historically, the SₙAr mechanism was predominantly described as a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as the Meisenheimer complex. However, recent experimental and computational studies have provided compelling evidence for a concerted (cSₙAr) mechanism in many cases, where the bond formation with the nucleophile and the cleavage of the carbon-fluorine bond occur in a single transition state.

The Stepwise (Addition-Elimination) Mechanism

The classical two-step mechanism proceeds as follows:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks one of the carbon atoms of the hexafluorobenzene ring, leading to the formation of a tetrahedral intermediate. This intermediate, the Meisenheimer complex, is a cyclohexadienyl anion where the negative charge is delocalized across the π-system of the ring and stabilized by the electron-withdrawing fluorine atoms. This step is typically the rate-determining step of the reaction.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion (F⁻) from the Meisenheimer complex, yielding the substituted product.

dot

Caption: The stepwise addition-elimination mechanism of SₙAr on hexafluorobenzene.

The Concerted (cSₙAr) Mechanism

In the concerted mechanism, the attack of the nucleophile and the departure of the fluoride ion occur simultaneously through a single transition state. This pathway avoids the formation of a discrete intermediate. The transition state is characterized by a partial bond between the carbon and the incoming nucleophile and a partial bond between the carbon and the leaving fluoride ion. Computational studies suggest that the nature of the nucleophile, the solvent, and the presence of catalysts can influence whether the reaction proceeds through a stepwise or concerted pathway.

dot

Caption: The concerted (cSₙAr) mechanism of nucleophilic aromatic substitution.

Quantitative Data on SₙAr Reactions of Hexafluorobenzene

The reactivity of hexafluorobenzene towards nucleophiles is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the reaction temperature. Below is a summary of representative quantitative data for the SₙAr reactions of hexafluorobenzene with common nucleophiles.

| Nucleophile | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Sodium Methoxide | Methanol | Reflux | Pentafluoroanisole | 70 | [1] |

| Potassium Hydroxide | Water | 175 | Pentafluorophenol | 85 | [1] |

| Ammonia (aq) | Water | 150 | Pentafluoroaniline | High | [1] |

| Piperidine | Dioxane | 100 | N-Pentafluorophenylpiperidine | >95 | [1] |

| Sodium Hydrosulfide | Pyridine | 50 | Pentafluorothiophenol | High | [2] |

Table 1: Representative Yields for Monosubstitution on Hexafluorobenzene.

Kinetic studies provide deeper insights into the reaction mechanism. The rates of SₙAr reactions on hexafluorobenzene are generally second order, first order in hexafluorobenzene and first order in the nucleophile.

| Nucleophile | Solvent | k₂ (L mol⁻¹ s⁻¹) at 25°C | Activation Energy (Ea, kJ/mol) | Reference |

| Piperidine | Dioxane | 1.3 x 10⁻⁴ | 67 | [1] |

| Sodium Methoxide | Methanol | 4.5 x 10⁻⁵ | 75 | [1] |

| Aniline | - | Very Slow | - | [1] |

Table 2: Second-Order Rate Constants and Activation Energies for SₙAr on Hexafluorobenzene.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below is a representative protocol for the synthesis of pentafluoroanisole from hexafluorobenzene.

Synthesis of Pentafluoroanisole

Materials:

-

Hexafluorobenzene (C₆F₆)

-

Sodium Methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A solution of sodium methoxide in anhydrous methanol (e.g., 2 M) is prepared in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Hexafluorobenzene: Hexafluorobenzene is added dropwise to the stirred solution of sodium methoxide at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (e.g., 6 hours), with the progress of the reaction monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between diethyl ether and water.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield pure pentafluoroanisole.

-

Characterization: The final product is characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

dot

Caption: A typical experimental workflow for the synthesis of pentafluoroanisole.

Conclusion

The nucleophilic aromatic substitution on hexafluorobenzene is a fundamental reaction in organofluorine chemistry. The high electrophilicity of the perfluorinated ring allows for efficient substitution by a wide range of nucleophiles. While the classical two-step addition-elimination mechanism involving a Meisenheimer complex provides a solid framework for understanding this transformation, compelling evidence for a concerted pathway highlights the mechanistic diversity of SₙAr reactions. The choice of nucleophile, solvent, and reaction conditions can significantly impact the reaction rate, yield, and even the operative mechanism. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, enabling the rational design and execution of syntheses involving this versatile building block. Further research into the nuances of the SₙAr mechanism on hexafluorobenzene will undoubtedly continue to refine our understanding and expand its applications in the development of advanced materials and therapeutics.

References

role of tert-butoxy groups as protecting groups for phenols

An In-depth Technical Guide on the Role of Tert-Butoxy Groups as Protecting Groups for Phenols

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while performing transformations elsewhere in a molecule. For phenols, the hydroxyl group's reactivity often necessitates protection to avoid unwanted side reactions. Among the arsenal of available protecting groups, those based on the tert-butoxy motif—specifically the tert-butoxycarbonyl (Boc) and the tert-butyl (t-Bu) ether—are valued for their unique stability profiles and distinct cleavage conditions. This technical guide provides a comprehensive overview of these two critical protecting groups, detailing their introduction, cleavage, stability, and application, supported by experimental protocols and quantitative data.

The Tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is widely used to protect phenols by converting them into tert-butyl carbonates. This transformation renders the phenolic oxygen less nucleophilic and stable to a variety of reaction conditions. The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O).[1][2]

Introduction of the Boc Group (Protection)

The protection of phenols with (Boc)₂O can be accomplished under various conditions, including catalyst-free systems, often in aqueous media, which aligns with green chemistry principles.[1] The reaction generally proceeds by the nucleophilic attack of the phenolic oxygen on one of the carbonyl carbons of (Boc)₂O.

Data Presentation: O-Boc Protection of Phenols

| Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| None | Water | RT | 45 min | 95 | [1] |

| None | Water:Acetone (9.5:0.5) | RT | 45 min - 2h | 90-98 | [1][2] |

| DMAP (0.1 eq) | CH₂Cl₂ | RT | — | 94 | [3] |

| BiCl₃ | — | — | — | — | [1] |

| Zn(OAc)₂ | — | — | — | — | [1] |

Experimental Protocol: General Procedure for O-Boc Protection (Catalyst-Free) [1][2]

-

Dissolve the phenol substrate (1 mmol) in a mixture of water and acetone (3.5 mL, 9.5:0.5 v/v).

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol) in the same solvent system (1.5 mL) dropwise to the phenol solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 5 mL).

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the resulting product by silica gel column chromatography (hexane:diethyl ether 3:1) to yield the pure O-Boc protected phenol.

Cleavage of the Boc Group (Deprotection)

The Boc group is prized for its acid lability. Deprotection is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which generates a stable tert-butyl cation.[3] Interestingly, the Boc group on phenols can also be labile to bases, offering an alternative deprotection strategy that can prevent side reactions associated with strong acids.[3]

Data Presentation: Cleavage of Phenolic Boc Group

| Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Water | — | 70-80 | 1-3 h | 85-95 | [1] |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | RT | — | — | [3] |

| 0.5% MeONa | CHCl₃ | RT | 1 h | 88 | [3] |

| 15 N aq. NH₃ / MeOH (2/1) | — | RT | 5 h | 94 | [3] |

| 25% Piperidine | CHCl₃ | RT | 6 h | 86 | [3] |

| 1 N NaOH / MeOH (2/1) | — | RT | 10 h | 94 | [3] |

Experimental Protocol: General Procedure for Base-Mediated Boc Deprotection [3]

-

Dissolve the Boc-protected phenol (100 µmol) in the appropriate solvent (e.g., CHCl₃ or MeOH).

-

Add the specified equivalent of the base (e.g., MeONa, Piperidine, NaOH).

-

Stir the reaction mixture at room temperature for the time indicated in the table above.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture if necessary.

-

Perform an aqueous workup and extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate it, and purify the crude product via chromatography to obtain the deprotected phenol.

The Tert-Butyl (t-Bu) Ether Group

Protecting phenols as tert-butyl ethers is another effective strategy. Aryl t-butyl ethers exhibit considerable stability towards both acidic and basic conditions, making the t-butyl group a robust protecting group.[4] Their stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which protects the ether linkage from attack.[5]

Introduction of the t-Bu Ether Group (Protection)

The synthesis of aryl t-butyl ethers can be achieved through several methods, including the acid-catalyzed reaction of a phenol with isobutylene or via base-catalyzed alkylation with a tert-butyl halide.[4] More recent methods utilize catalysts like Erbium(III) triflate for solvent-free conditions.[6][7]

Data Presentation: Synthesis of Aryl t-Butyl Ethers

| Reagent(s) | Catalyst | Conditions | Yield (%) | Reference |

| t-Butyl Perbenzoate, PhMgBr | None | Ether, ice bath | 70-76 | [8] |

| Isobutylene | Acid (e.g., H₂SO₄) | — | — | [4] |

| t-Butyl Bromide | Basic Lead Carbonate | Solvent-free | Good to Excellent | [9] |

| t-Butanol | Er(OTf)₃ | Solvent-free, RT | High | [6][7] |

| (Boc)₂O | Mg(ClO₄)₂ | — | — | [7] |

Experimental Protocol: Synthesis of Phenyl t-Butyl Ether via Grignard Reagent [8]

-

Prepare phenylmagnesium bromide from bromobenzene and magnesium in anhydrous ether.

-

Cool the ethereal solution of the Grignard reagent in an ice bath and add 200 mL of anhydrous ether.

-

Add a solution of t-butyl perbenzoate (0.3 mole) in 120 mL of anhydrous ether dropwise over 30 minutes with stirring.

-

Continue stirring for an additional 5 minutes after the addition is complete.

-

Pour the reaction mixture carefully into a cold solution of 40 mL of concentrated hydrochloric acid in 1 L of water.

-

Separate the ethereal layer, and extract the aqueous layer twice with 150-mL portions of ether.

-

Combine the organic layers and extract with three 25-mL portions of 2M sodium hydroxide solution, then wash with water until neutral.

-

Dry the solution over anhydrous magnesium sulfate, concentrate, and distill the product under reduced pressure (b.p. 57–59°/7 mm) to yield phenyl t-butyl ether.

Cleavage of the t-Bu Ether Group (Deprotection)

Deprotection of t-butyl ethers is typically carried out under acidic conditions, which facilitate the cleavage of the C-O bond through the formation of the stable tert-butyl carbocation.[10] A variety of Lewis and Brønsted acids can be employed.

Data Presentation: Cleavage of Aryl t-Butyl Ethers

| Reagent | Solvent | Conditions | Yield (%) | Reference |

| Aqueous Phosphoric Acid | — | High yielding, mild | High | [7] |

| ZnBr₂ | CH₂Cl₂ | Mild | 78-82 | [11] |

| Er(OTf)₃ | Methanol | MW irradiation | Fast | [7] |

| CeCl₃·7H₂O / NaI | — | — | — | [7] |

| Tris(4-bromophenyl)amminium radical cation ("Magic Blue") / Et₃SiH | — | Mild | High | [7] |

Experimental Protocol: Deprotection of t-Butyl Ethers with ZnBr₂ [11]

-

Dissolve the tert-butyl ether substrate in methylene chloride (CH₂Cl₂).

-

Add 3-5 equivalents of zinc bromide (ZnBr₂).

-

Stir the mixture at room temperature, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude phenol product by flash column chromatography.

Stability and Orthogonality

The choice between a Boc or a t-Bu ether protecting group often depends on the stability required and the other functional groups present in the molecule.

-

Boc Group: Stable to nucleophilic conditions and catalytic hydrogenation.[12] It is readily cleaved by mild acids and, in the case of phenols, certain bases.[3] Its sensitivity to both acid and base makes it less robust than a t-butyl ether but offers more deprotection options.

-

t-Butyl Ether: Extremely stable to strongly basic conditions, nucleophiles, and many reducing and oxidizing agents.[7][10] Its removal requires acidic conditions, making it orthogonal to protecting groups that are base-labile (e.g., esters, Fmoc) or removed by hydrogenolysis (e.g., Benzyl ethers).

Conclusion

Both tert-butoxycarbonyl and tert-butyl ether groups are highly effective for the protection of phenols in complex, multi-step syntheses. The Boc group offers facile introduction and removal under either acidic or basic conditions, providing flexibility. The t-butyl ether provides a more robust protection, stable to a wider range of conditions, with deprotection reliably achieved under acid catalysis. The selection of either group should be guided by the specific reaction sequence, the stability of other functional groups in the substrate, and the desired orthogonality in the synthetic strategy. The detailed protocols and comparative data presented here serve as a practical guide for researchers in making informed decisions for the efficient and successful synthesis of complex phenolic compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl Ethers [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. total-synthesis.com [total-synthesis.com]

Stability of 1,4-Bis(tert-butoxy)tetrafluorobenzene Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of 1,4-bis(tert-butoxy)tetrafluorobenzene under a range of acidic and basic conditions. The tert-butoxy protecting groups are susceptible to cleavage under acidic conditions, while the electron-deficient tetrafluorinated aromatic ring is prone to nucleophilic attack under basic conditions. This document outlines the probable degradation pathways, presents illustrative quantitative data on stability, and provides detailed experimental protocols for assessing the stability of this and related fluorinated aromatic compounds. The information contained herein is critical for researchers utilizing this compound as an intermediate in organic synthesis and drug development, where understanding its stability profile is paramount for reaction optimization and impurity control.

Introduction

This compound is a valuable intermediate in the synthesis of functionalized fluorinated aromatic compounds. The tert-butoxy groups serve as protecting groups for the hydroxyl functionalities of 2,3,5,6-tetrafluorohydroquinone, allowing for selective reactions at other positions of the molecule. The stability of these protecting groups and the integrity of the fluorinated aromatic core are crucial for the successful application of this building block. This guide examines the compound's lability under both acidic and basic environments, which is a critical consideration for its storage, handling, and reaction conditions.

Under acidic conditions, the ether linkages are prone to cleavage, leading to the deprotection of one or both tert-butoxy groups. In contrast, under basic conditions, the highly electron-withdrawing nature of the fluorine atoms activates the aromatic ring toward nucleophilic aromatic substitution, potentially leading to the displacement of fluoride ions by hydroxide or other nucleophiles.

Chemical Stability and Degradation Pathways

The stability of this compound is highly dependent on the pH of its environment. The primary degradation pathways involve acid-catalyzed dealkylation and base-catalyzed nucleophilic aromatic substitution.

Acidic Conditions

Under acidic conditions, the ether oxygen of the tert-butoxy group is protonated, forming a good leaving group (tert-butanol). The subsequent departure of tert-butanol is facilitated by the formation of a stable tertiary carbocation (tert-butyl cation), which can then be quenched by a nucleophile or eliminate a proton to form isobutylene. This deprotection can occur stepwise, first yielding 4-(tert-butoxy)-2,3,5,6-tetrafluorophenol and subsequently 2,3,5,6-tetrafluorohydroquinone.

Basic Conditions

Under basic conditions, the electron-deficient tetrafluorobenzene ring is susceptible to nucleophilic attack by hydroxide ions. This can lead to the substitution of one or more fluorine atoms via a nucleophilic aromatic substitution (SNAr) mechanism. The initial attack of a hydroxide ion forms a Meisenheimer complex, which then eliminates a fluoride ion to restore aromaticity. This process can potentially lead to a mixture of fluorinated and hydroxylated products. Direct cleavage of the tert-butoxy group under basic conditions is generally less favorable but may occur under harsh conditions.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Stability of this compound under Acidic Conditions

| pH | Temperature (°C) | Time (h) | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |

| 1.0 | 25 | 1 | ~15% | 4-(tert-Butoxy)-2,3,5,6-tetrafluorophenol |

| 1.0 | 25 | 24 | >95% | 2,3,5,6-Tetrafluorohydroquinone, 4-(tert-butoxy)-2,3,5,6-tetrafluorophenol |

| 1.0 | 50 | 1 | >90% | 2,3,5,6-Tetrafluorohydroquinone |

| 4.0 | 25 | 24 | <5% | No significant degradation |

| 4.0 | 50 | 24 | ~10% | 4-(tert-Butoxy)-2,3,5,6-tetrafluorophenol |

Table 2: Illustrative Stability of this compound under Basic Conditions

| pH | Temperature (°C) | Time (h) | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |

| 10.0 | 25 | 24 | <5% | No significant degradation |

| 10.0 | 50 | 24 | ~5-10% | Hydroxy-substituted analogues |

| 13.0 | 25 | 24 | ~20% | Mono- and di-hydroxy substituted tetrafluorobenzenes |

| 13.0 | 80 | 6 | >80% | Complex mixture of hydroxylated and other degradation products |

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and stability testing of this compound.

Synthesis of this compound

This protocol is a general method for the synthesis of aryl tert-butyl ethers and can be adapted for the title compound.

Materials:

-

2,3,5,6-Tetrafluorohydroquinone

-

Isobutylene (condensed) or di-tert-butyl dicarbonate

-

Strong acid catalyst (e.g., sulfuric acid, triflic acid)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,5,6-tetrafluorohydroquinone in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Add a stoichiometric excess of isobutylene (condensed) or di-tert-butyl dicarbonate dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

pH Stability Testing

This protocol outlines a general procedure for evaluating the stability of this compound across a range of pH values.

Materials:

-

This compound

-

Aqueous buffers of various pH values (e.g., pH 1.2, 4.5, 7.4, 9.0, 12.0)

-

Co-solvent (e.g., acetonitrile or DMSO, HPLC grade)

-

Incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Vials for sample incubation

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen co-solvent (e.g., 1 mg/mL in acetonitrile).

-

Incubation Setup: In separate vials, add an aliquot of the stock solution to each pH buffer to achieve a final desired concentration (e.g., 10 µg/mL). The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on the buffer's pH.

-

Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each vial for T=0 analysis.

-

Incubation: Place the vials in an incubator set to a constant temperature (e.g., 37 °C or an elevated temperature for accelerated studies).

-

Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each vial.

-

Sample Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound remaining. The use of a suitable internal standard is recommended for accurate quantification.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. From this data, the degradation rate constant and half-life can be calculated.

Conclusion

The stability of this compound is a critical parameter that dictates its handling, storage, and utility in synthetic applications. This guide has detailed the expected degradation pathways under both acidic and basic conditions, highlighting the lability of the tert-butoxy groups in the presence of acid and the susceptibility of the fluorinated ring to nucleophilic attack in the presence of a base. While specific quantitative data remains to be experimentally determined, the illustrative tables and detailed protocols provided herein offer a solid foundation for researchers to assess the stability of this compound in their specific applications. A thorough understanding of these stability characteristics will enable more robust and efficient synthetic strategies in the development of novel fluorinated molecules for the pharmaceutical and materials science industries.

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom, when strategically placed within a molecular scaffold, can profoundly influence a compound's biological activity, metabolic stability, and material characteristics. This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of fluorinated building blocks in organic synthesis, offering detailed experimental protocols and quantitative data to inform research and development.

The Enduring Impact of Fluorine in Molecular Design

The strategic incorporation of fluorine can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity for its biological target.[1] The high electronegativity of fluorine, the second highest of all elements, and the strength of the carbon-fluorine (C-F) bond are key to these effects.[2] It is estimated that approximately 20-25% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.[3]

The benefits of incorporating fluorine are multifaceted:

-

Metabolic Stability: The exceptional strength of the C-F bond (around 116 kcal/mol) makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug deactivation. This "metabolic shielding" can significantly prolong a drug's half-life.[2]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also act as a hydrogen bond acceptor and participate in multipolar C-F···C=O interactions, enhancing binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The introduction of fluorine can fine-tune a molecule's lipophilicity (logP) and acidity/basicity (pKa). While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often enhances it significantly. Conversely, fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic protons or basic amines, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation for optimal receptor binding.

A Toolkit of Fluorinated Building Blocks

A diverse array of fluorinated building blocks are commercially available or can be synthesized, providing chemists with versatile tools to introduce fluorine into their target molecules. These building blocks can be broadly categorized based on the fluorine-containing moiety they introduce.

Monofluorinated Building Blocks

The introduction of a single fluorine atom, often on an aromatic ring, is a common strategy in drug design.

-

Fluorinated Aryl Boronic Acids: These are key reagents in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of biaryl and heteroaryl compounds.[5]

-

Fluorinated Anilines and Phenols: These serve as versatile starting materials for a wide range of transformations.

Difluoromethylated Building Blocks

The difluoromethyl (CF2H) group is considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor.[6]

-

Difluoromethylated Aldehydes and Ketones: These can be used in various C-C bond-forming reactions.

-

Difluoromethylated Heterocycles: These are increasingly important in medicinal chemistry.

Trifluoromethylated Building Blocks

The trifluoromethyl (CF3) group is a highly lipophilic and electron-withdrawing group that can significantly enhance metabolic stability.

-

Trifluoromethylated Pyridines and Other Heterocycles: These are common motifs in many pharmaceuticals.[7]

-

Trifluoromethylated Alkenes: These are valuable intermediates in organic synthesis.[8]

Quantitative Data on Physicochemical Properties

The following tables summarize the impact of fluorination on key physicochemical properties of representative organic molecules.

Table 1: Effect of Fluorination on pKa of Substituted Anilines

| Compound | pKa |

| Aniline | 4.63 |

| 4-Fluoroaniline | 4.65 |

| 4-(Trifluoromethyl)aniline | 3.50 |

Table 2: Effect of Fluorination on logP of Substituted Benzenes

| Compound | logP |

| Toluene | 2.73 |

| 4-Fluorotoluene | 2.97 |

| 4-(Trifluoromethyl)toluene | 3.53 |

Key Experimental Protocols

This section provides detailed methodologies for key reactions used in the synthesis and application of fluorinated building blocks.

Deoxyfluorination of Alcohols using DAST

(Diethylamino)sulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides.[9][10]

General Procedure:

-

To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C under an inert atmosphere (e.g., Argon), add DAST (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling with a Fluorinated Aryl Boronic Acid

This protocol describes a typical microwave-assisted Suzuki-Miyaura coupling.[5][11]

General Procedure:

-

In a microwave vial, combine the fluorinated aryl boronic acid (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (K2CO3) (2.0 eq).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 0.2 M).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 120-150 °C for 10-30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the product by flash column chromatography.

Synthesis of a Difluoromethylated Arene

This protocol outlines the difluoromethylation of a phenol using sodium chlorodifluoroacetate.[12]

General Procedure:

-

To a round-bottom flask charged with the phenol (1.0 eq) and cesium carbonate (1.5 eq) in DMF (0.5 M), add sodium chlorodifluoroacetate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Synthesis of a Trifluoromethylated Heterocycle

This procedure describes a method for the synthesis of trifluoromethyl-substituted pyrazoles.[7]

General Procedure:

-

To a solution of a diazo compound (1.0 eq) and an internal alkyne (1.2 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of a silver salt (e.g., AgOTf, 0.1 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the crude product by flash column chromatography to afford the trifluoromethylated pyrazole.

Visualizing Synthetic and Biological Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to fluorinated building blocks.

Conclusion

Fluorinated building blocks are indispensable tools in modern organic synthesis, offering a reliable and efficient means to introduce fluorine into molecules of interest. The strategic incorporation of fluorine can lead to significant improvements in the pharmacological and material properties of organic compounds. A thorough understanding of the available building blocks, their physicochemical effects, and the synthetic methodologies for their use is crucial for researchers in drug discovery and materials science. This guide provides a foundational resource to aid in the rational design and synthesis of novel fluorinated molecules with enhanced performance characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 4. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. New synthetic approaches for the construction of difluoromethylated architectures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(arylene ether)s using 1,4-Bis(tert-butoxy)tetrafluorobenzene as a Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive theoretical framework and detailed protocols for the synthesis of novel poly(arylene ether)s (PAEs) utilizing 1,4-bis(tert-butoxy)tetrafluorobenzene as a key monomer. The incorporation of the bulky tert-butoxy groups onto the fluorinated aromatic backbone is anticipated to impart unique properties to the resulting polymers, such as enhanced solubility, modified thermal characteristics, and altered material morphology. These characteristics could be advantageous for applications in drug delivery systems, advanced coatings, and high-performance separation membranes. The protocols outlined herein are based on established principles of nucleophilic aromatic substitution (SNA) polymerization, a common method for synthesizing PAEs from activated fluoroaromatic compounds.[1]

Introduction

Poly(arylene ether)s are a class of high-performance thermoplastics renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties. The synthesis of PAEs is typically achieved through the nucleophilic aromatic substitution polymerization of a bisphenol with an activated dihaloaromatic monomer. This document explores the theoretical use of this compound as a novel monomer for PAE synthesis. The presence of both fluorine atoms and tert-butoxy groups on the monomer offers intriguing possibilities for tuning the final polymer properties. The bulky tert-butoxy groups may enhance solubility and processability, while the fluorinated backbone is expected to contribute to high thermal stability and chemical inertness.

Proposed Synthesis Pathway

The proposed synthesis involves the polycondensation of this compound with a suitable bisphenol, such as Bisphenol A, in the presence of a weak base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ions from the deprotonated bisphenol displace the fluorine atoms on the tetrafluorobenzene ring. The tert-butoxy groups are expected to remain intact on the polymer backbone.

Figure 1: Proposed synthesis of poly(arylene ether)s.

Data Presentation

The following tables summarize the materials, proposed reaction conditions, and expected properties of the resulting poly(arylene ether). These values are hypothetical and based on typical results for analogous fluorinated poly(arylene ether)s.

Table 1: Materials for Polymerization

| Component | Chemical Name | CAS Number | Supplier | Purity |

| Monomer 1 | This compound | N/A | Custom Synthesis | >99% |

| Monomer 2 | Bisphenol A | 80-05-7 | Sigma-Aldrich | >99% |

| Base | Anhydrous Potassium Carbonate | 584-08-7 | Acros Organics | >99% |

| Solvent 1 | N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | Fisher Scientific | Anhydrous |

| Solvent 2 | Toluene | 108-88-3 | VWR | Anhydrous |

| Precipitant | Methanol | 67-56-1 | J.T. Baker | ACS Grade |

Table 2: Proposed Polymerization Conditions

| Parameter | Value |

| Monomer Concentration | 20% (w/v in NMP) |

| Monomer Molar Ratio | 1:1 (Monomer 1 : Monomer 2) |

| Base Stoichiometry | 1.1 equivalents per phenol group |

| Toluene Concentration | 10% (v/v of NMP) |

| Reaction Temperature | 160-180 °C |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 3: Expected Polymer Properties (Hypothetical)

| Property | Expected Value Range | Method of Analysis |